molecular formula C12H18FN5 B15048436 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15048436
M. Wt: 251.30 g/mol
InChI Key: UALDBRDIMWWVFM-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes an ethyl group, a fluoroethyl group, and a methyl group attached to the pyrazole rings. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Substitution Reactions: The ethyl and fluoroethyl groups are introduced through substitution reactions. For instance, the ethyl group can be introduced by reacting the pyrazole with ethyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the fluoroethyl group, converting it to an ethyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an ethyl-substituted pyrazole.

    Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, analgesic, and antitumor activities.

    Biological Studies: The compound is used in studies to understand the biological pathways and molecular targets involved in its pharmacological effects.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. It may also interact with receptors in the central nervous system, leading to analgesic effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure allows it to fit into the active sites of these enzymes and receptors, blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: Lacks the ethyl group at the 3-position.

    N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-4-amine: Lacks the fluoroethyl group.

    1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: Lacks both the ethyl and fluoroethyl groups.

Uniqueness

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and fluoroethyl groups, which contribute to its distinct pharmacological profile. The combination of these groups enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-3-17-6-4-11(16-17)8-14-12-9-18(7-5-13)15-10(12)2/h4,6,9,14H,3,5,7-8H2,1-2H3

InChI Key

UALDBRDIMWWVFM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2C)CCF

Origin of Product

United States

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